molecular formula C6H13NO B7965391 3-(Methylamino)cyclopentanol

3-(Methylamino)cyclopentanol

Cat. No.: B7965391
M. Wt: 115.17 g/mol
InChI Key: ILUIZUPCHOJPBJ-UHFFFAOYSA-N
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Description

3-(Methylamino)cyclopentanol is an organic compound with the molecular formula C6H13NO It consists of a cyclopentane ring substituted with a hydroxyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylamine, followed by reduction. The reaction conditions typically include:

    Cyclopentanone: Starting material.

    Methylamine: Reactant.

    Reducing agent: Such as sodium borohydride or lithium aluminum hydride.

    Solvent: Often anhydrous ethanol or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of halogenated cyclopentane derivatives.

Scientific Research Applications

3-(Methylamino)cyclopentanol has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)cyclopentanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor binding: Interaction with neurotransmitter receptors.

    Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 3-(Methylamino)cyclopentanol.

    Cyclopentanol: Similar structure but lacks the methylamino group.

    Methylcyclopentane: Similar structure but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methylamino group on the cyclopentane ring

Properties

IUPAC Name

3-(methylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-2-3-6(8)4-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUIZUPCHOJPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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